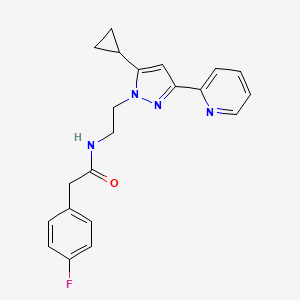
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H21FN4O and its molecular weight is 364.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, a complex organic compound, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the compound's structural characteristics, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Structural Characteristics
The compound's structure is defined by several key features:
- Molecular Formula : C19H24N6O2
- Molecular Weight : 400.5 g/mol
- Functional Groups : The compound incorporates a cyclopropyl group, a pyridine ring, and a pyrazole moiety, contributing to its chemical diversity and potential for biological interactions.
Biological Activity Overview
This compound exhibits significant biological activities, primarily in anti-inflammatory and anti-cancer domains.
- Inhibition of p38 MAPK : This compound acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines such as TNFα and IL-1β .
- Dual Inhibition Potential : Similar compounds have demonstrated dual inhibition capabilities against p38α MAPK and phosphodiesterase 4 (PDE4), suggesting that this compound may also possess similar properties .
Efficacy Studies
Several studies have evaluated the efficacy of related compounds in various biological assays:
Case Studies
A notable case study involved the administration of CBS-3595 to animal models, which showed a marked decrease in inflammation markers after treatment. This was corroborated by subsequent phase I clinical trials indicating favorable pharmacokinetic profiles and safety .
Potential Applications
Given its biological activity, this compound holds promise for therapeutic applications in:
- Chronic Inflammatory Diseases : Its ability to inhibit key inflammatory pathways positions it as a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Cancer Therapy : The compound's interaction with signaling pathways involved in tumor growth suggests potential utility as an adjunct therapy in oncology.
Eigenschaften
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c22-17-8-4-15(5-9-17)13-21(27)24-11-12-26-20(16-6-7-16)14-19(25-26)18-3-1-2-10-23-18/h1-5,8-10,14,16H,6-7,11-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKJLIFJZGNDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=C(C=C3)F)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














